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In the mid-20th century, Dr. Norman Good and his colleagues identified a set of criteria for ideal

biological buffers, addressing the limitations of commonly used agents like phosphate and Tris

buffers.[1][2][3] Good's buffers are zwitterionic compounds, meaning they possess both a

positive and a negative charge, which contributes to their high water solubility and minimal

interaction with biological macromolecules.[1][4]

The key characteristics of Good's buffers include:

pKa values near physiological pH: Most biological reactions occur between pH 6 and 8.

Good's buffers have pKa values in this range, providing maximum buffering capacity where

it's needed most.[1][3]

High water solubility: Their zwitterionic nature makes them highly soluble in aqueous

solutions, the primary environment for biological reactions.[1][4]

Low cell membrane permeability: These buffers are designed to not readily cross cell

membranes, minimizing their interference with intracellular processes.[1][2]

Minimal salt and temperature effects: The dissociation of Good's buffers is minimally affected

by changes in ionic strength and temperature, ensuring consistent pH control under varying

experimental conditions.[1][4]

Resistance to enzymatic degradation: They are chemically stable and not readily broken

down by enzymes.[2]
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Low absorbance in the UV-visible range: Good's buffers do not significantly absorb light at

wavelengths above 230 nm, preventing interference with spectrophotometric assays.[2][5]

Quantitative Data of Common Good's Buffers
The selection of an appropriate buffer is critical for experimental success. The following tables

summarize the key quantitative data for some of the most widely used Good's buffers.

Buffer pKa at 20°C ΔpKa/°C
Useful pH
Range

Molecular
Weight ( g/mol
)

MES 6.15 -0.011 5.5 - 6.7 195.24

ADA 6.62 -0.011 6.0 - 7.2 190.16

PIPES 6.80 -0.009 6.1 - 7.5 302.37

ACES 6.88 -0.020 6.1 - 7.5 182.17

BES 7.15 -0.016 6.4 - 7.8 213.25

MOPS 7.20 -0.011 6.5 - 7.9 209.26

TES 7.50 -0.020 6.8 - 8.2 229.20

HEPES 7.55 -0.015 6.8 - 8.2 238.30

HEPPS 8.00 -0.011 7.3 - 8.7 252.33

Tricine 8.15 -0.021 7.4 - 8.8 179.17

Bicine 8.35 -0.018 7.6 - 9.0 163.17

CHES 9.55 -0.011 8.6 - 10.0 207.29

CAPS 10.40 - 9.7 - 11.1 221.32

Data compiled from various sources.[2][5][6]
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The versatility of Good's buffers makes them suitable for a wide array of applications in

biological research. Below are detailed methodologies for key experiments where the choice of

buffer is crucial.

Preparation of Buffer Stock Solutions
A fundamental step in many protocols is the preparation of a concentrated stock solution of the

desired buffer.

Protocol: Preparation of a 1 M HEPES Stock Solution (pH 7.4)

Dissolve HEPES: Weigh out 238.3 g of HEPES free acid and add it to a beaker containing

approximately 800 mL of deionized water.

Stir to Dissolve: Place the beaker on a magnetic stir plate and stir until the HEPES is fully

dissolved.

Adjust pH: While monitoring with a calibrated pH meter, slowly add a 10 M solution of sodium

hydroxide (NaOH) to raise the pH to 7.4. Be cautious not to overshoot the target pH.

Final Volume: Once the desired pH is reached, transfer the solution to a 1 L graduated

cylinder and add deionized water to bring the final volume to 1 L.

Sterilization and Storage: Sterilize the solution by autoclaving or by filtering through a 0.22

µm filter. Store the stock solution at room temperature.

Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. Tris-based

buffers are commonly used in this application.

Protocol: Western Blotting using Tris-Glycine Buffer System

Sample Preparation:

Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4; 150 mM NaCl; 1% NP-40; 0.5% sodium

deoxycholate; 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7]
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Quantify protein concentration using a suitable assay (e.g., Bradford or BCA).

Mix the desired amount of protein with Laemmli sample buffer (containing Tris-HCl, SDS,

glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol) and heat at 95-

100°C for 5 minutes.[7]

SDS-PAGE:

Prepare a polyacrylamide gel using a stacking gel (typically pH 6.8) and a separating gel

(typically pH 8.8), both containing Tris-HCl.[8]

Load samples and a protein ladder into the wells.

Run the gel in Tris-Glycine-SDS running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS,

pH 8.3) until the dye front reaches the bottom of the gel.[9]

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3).

Immunodetection:

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum

albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody

binding.

Incubate the membrane with a primary antibody specific to the target protein, diluted in

blocking buffer.

Wash the membrane with TBST to remove unbound primary antibody.

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP),

diluted in blocking buffer.

Wash the membrane again with TBST.
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Detect the signal using an appropriate substrate for the enzyme (e.g., a chemiluminescent

substrate for HRP).

Enzyme Kinase Assay
Enzyme assays require precise pH control to ensure optimal enzyme activity. HEPES is a

common choice for kinase assays.

Protocol: In Vitro Kinase Assay

Prepare Kinase Reaction Buffer: A typical kinase reaction buffer consists of 25 mM HEPES

(pH 7.5), 10 mM MgCl₂, 1 mM DTT, and any other required cofactors.[10]

Set up the Reaction:

In a microcentrifuge tube, combine the kinase, the substrate (the protein to be

phosphorylated), and the kinase reaction buffer.

Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for 5-10

minutes.

Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 100-200 µM.

It is common to use radiolabeled [γ-³²P]ATP to detect phosphorylation.

Incubate: Incubate the reaction at the optimal temperature for a defined period (e.g., 15-30

minutes).

Stop the Reaction: Terminate the reaction by adding an equal volume of 2x Laemmli sample

buffer and heating the samples at 95-100°C for 5 minutes.

Analyze the Results:

Separate the reaction products by SDS-PAGE.

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the

phosphorylated substrate.
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Diagrams can effectively illustrate the importance of buffers in biological processes and

experimental workflows.

Signaling Pathway: The Importance of a Stable pH
Many cellular signaling pathways are highly sensitive to pH changes. For example, the activity

of many kinases and phosphatases, key players in signaling cascades, is pH-dependent.
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Caption: A generic signaling pathway where a stable intracellular pH, maintained by a Good's

buffer like HEPES, is crucial for the proper function of kinases.

Experimental Workflow: Protein Purification
Protein purification often involves multiple steps, each requiring specific buffer conditions to

maintain the stability and activity of the target protein.
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Caption: A typical protein purification workflow illustrating the use of different buffers at each

stage to optimize protein isolation.

Logical Relationship: Buffer Selection Criteria
The process of selecting an appropriate Good's buffer involves considering several key

parameters.
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Optimal Experimental Conditions

pKa ≈ Desired pH High Water Solubility Biologically Inert Low UV Absorbance Minimal Temperature Effect

Click to download full resolution via product page

Caption: The logical relationship between the desired experimental outcome and the criteria for

selecting a suitable Good's buffer.

Conclusion
Good's buffers are indispensable tools in modern biological research, providing the stable pH

environment necessary for the reliable and reproducible study of biological systems. Their

unique physicochemical properties make them superior to many traditional buffering agents. By

understanding their characteristics and following well-defined experimental protocols,

researchers and drug development professionals can ensure the integrity of their experiments

and the validity of their results. The continued use and adaptation of Good's buffers will

undoubtedly contribute to future discoveries in the life sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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